molecular formula C6H7ClN2O3S B2546474 5-Chloro-2-methoxypyridine-3-sulfonamide CAS No. 2248271-70-5

5-Chloro-2-methoxypyridine-3-sulfonamide

Cat. No. B2546474
CAS RN: 2248271-70-5
M. Wt: 222.64
InChI Key: ACKBFSFVEVFFAE-UHFFFAOYSA-N
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Description

5-Chloro-2-methoxypyridine-3-sulfonamide is a chemical compound that belongs to the class of sulfonamides, which are known for their wide range of biological activities. The compound features a pyridine ring substituted with a chloro group, a methoxy group, and a sulfonamide group, which contribute to its chemical properties and biological activities.

Synthesis Analysis

The synthesis of sulfonamide derivatives often involves multiple steps, starting from simple precursors. For instance, the synthesis of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives was achieved in six steps starting from 4-chlorobenzoic acid, through esterification, hydrazination, salt formation, cyclization, and finally, nucleophilic attack of amines to yield the sulfonamides . Similarly, N-substituted (5-chloro-2-methoxyphenyl)benzene sulfonamide compounds were synthesized by reacting benzene sulfonyl chloride with 2-amino-4-chloroanisole, followed by the addition of different electrophiles .

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is confirmed using various spectroscopic techniques. For example, the structures of the thiadiazole sulfonamide derivatives were confirmed by NMR, IR, and elemental analysis . The same applies to the N-substituted (5-chloro-2-methoxyphenyl)benzene sulfonamide compounds, where spectroscopic techniques like 1H NMR and EI-MS were used for structure elucidation .

Chemical Reactions Analysis

Sulfonamides can undergo various chemical reactions, including chlorination and oxidation. A study on the reaction of sulfonamides with free chlorine showed that these compounds can degrade significantly, with the main reaction occurring within the first minute . This indicates that sulfonamides can be reactive under certain conditions, leading to the formation of chlorination by-products.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamides are influenced by their molecular structure. The presence of different substituents can alter these properties significantly. For instance, the antibacterial activity of a series of new N-(5-chloro-2-methoxyphenyl)-aryl sulfonamides and their N-benzyl/ethyl substituted derivatives was evaluated, and it was found that the structural changes in the substituents significantly altered the inhibitory properties . Additionally, the antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffolds was investigated, revealing that some compounds showed significant activity against various bacterial strains .

Scientific Research Applications

Antibacterial Properties

5-Chloro-2-methoxypyridine-3-sulfonamide and its derivatives have been synthesized and tested for their antibacterial properties. Studies have shown that these compounds exhibit moderate to good activity against various bacterial strains. For instance, Aziz‐ur‐Rehman et al. (2013) found that certain derivatives were active against both Gram-positive and Gram-negative bacteria, suggesting potential applications in combating bacterial infections (Aziz‐ur‐Rehman et al., 2013).

Antitumor and Anticancer Applications

Research indicates that sulfonamide derivatives, including those related to this compound, have shown promise in antitumor and anticancer applications. T. Owa et al. (2002) explored the use of such compounds in cell-based antitumor screens, identifying them as potent cell cycle inhibitors with the potential for clinical trials in cancer treatment (T. Owa et al., 2002).

Antioxidant and Enzyme Inhibitory Activities

Compounds derived from this compound have also been studied for their antioxidant properties and enzyme inhibitory activities. For example, A. Fatima et al. (2013) synthesized a series of derivatives and found them to exhibit significant activity against acetylcholinesterase enzyme, indicating potential for developing treatments for conditions like Alzheimer's disease (A. Fatima et al., 2013).

Safety and Hazards

The compound has been labeled with the GHS07 pictogram . The signal word for this compound is "Warning" . The hazard statements include H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

5-chloro-2-methoxypyridine-3-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O3S/c1-12-6-5(13(8,10)11)2-4(7)3-9-6/h2-3H,1H3,(H2,8,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACKBFSFVEVFFAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=N1)Cl)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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